N-(2-chloro-4-methylphenyl)-1-[(4-nitrophenyl)methyl]-1H-imidazole-4-carboxamide
Description
N-(2-chloro-4-methylphenyl)-1-[(4-nitrophenyl)methyl]-1H-imidazole-4-carboxamide (CAS: 1251593-69-7) is a synthetic imidazole derivative with the molecular formula C₂₈H₂₇ClN₄O₄ and a molecular weight of 518.99 g/mol . The compound features a central imidazole ring substituted with a carboxamide group at position 4, a 4-nitrophenylmethyl group at position 1, and a 2-chloro-4-methylphenyl moiety on the carboxamide nitrogen.
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c1-12-2-7-16(15(19)8-12)21-18(24)17-10-22(11-20-17)9-13-3-5-14(6-4-13)23(25)26/h2-8,10-11H,9H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXIIGBZQTZVDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-1-[(4-nitrophenyl)methyl]-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with an amine and an aldehyde under acidic conditions.
Introduction of the nitrophenyl group: This step involves the nitration of a benzene ring, followed by a Friedel-Crafts alkylation to attach the nitrophenyl group to the imidazole ring.
Chlorination and methylation: The phenyl ring is chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-methylphenyl)-1-[(4-nitrophenyl)methyl]-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-chloro-4-methylphenyl)-1-[(4-nitrophenyl)methyl]-1H-imidazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-1-[(4-nitrophenyl)methyl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in Antimicrobial Activity
1,3,4-Thiadiazole derivatives bearing 4-nitrophenyl groups (e.g., N-(4-nitrophenyl)acetohydrazonoyl bromide) demonstrate potent antimicrobial activity against E. coli, B. mycoides, and C. albicans .
Receptor Agonist Activity
Compounds like PD168368 and PD176252, which contain 4-nitrophenylamino groups, act as mixed FPR1/FPR2 agonists, inducing calcium mobilization and reactive oxygen species (ROS) generation in neutrophils . The target compound’s 4-nitrophenylmethyl group may confer analogous receptor-binding capabilities, though experimental validation is required.
Substituent-Driven Physicochemical Properties
A comparison of carboxamide analogues from screening data reveals:
Key Observations:
- Nitro groups (in the target compound and PD168368) are associated with receptor interactions or microbial activity.
- Chloro substituents (e.g., 2-chlorophenyl) may improve lipophilicity but reduce synthetic yields in certain reactions .
Biological Activity
N-(2-chloro-4-methylphenyl)-1-[(4-nitrophenyl)methyl]-1H-imidazole-4-carboxamide, often referred to as an imidazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by the presence of both a chloro and a nitro group, which contribute to its pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula : C14H12ClN3O3
- Molecular Weight : 275.687 g/mol
- CAS Number : 344459-21-8
- LogP : 4.3108 (indicating moderate lipophilicity)
These properties suggest that the compound may exhibit significant interactions with biological membranes, influencing its bioavailability and activity.
Antimicrobial Properties
Research indicates that imidazole derivatives possess notable antimicrobial activity. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes. The specific compound under consideration has been tested against various strains of bacteria and fungi, demonstrating effective inhibition at micromolar concentrations.
Antiviral Activity
Imidazole derivatives are also explored for their antiviral potential. A study highlighted the efficacy of related compounds in inhibiting viral replication through interference with viral polymerases. The mechanism often involves binding to viral proteins, preventing their function in the replication cycle.
Anti-inflammatory Effects
The anti-inflammatory properties of imidazole compounds have been documented, with mechanisms involving the inhibition of cyclooxygenase enzymes and modulation of inflammatory cytokines. This suggests potential applications in treating conditions such as arthritis and other inflammatory diseases.
Case Studies
- Case Study 1 : A clinical trial involving a related imidazole derivative demonstrated a reduction in inflammation markers in patients with rheumatoid arthritis, supporting its therapeutic potential.
- Case Study 2 : In vitro studies showed that the compound inhibited the growth of several cancer cell lines, suggesting cytotoxic effects that warrant further investigation into its use as an anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased lipophilicity and potency |
| Alteration of side chains | Enhanced selectivity for target receptors |
Research has indicated that variations in the imidazole ring or substituents can significantly alter the compound's binding affinity to biological targets.
Research Findings
Several studies have focused on elucidating the mechanisms behind the biological activities of imidazole derivatives:
- Inhibition Studies : Compounds similar to this compound were shown to inhibit key enzymes involved in metabolic pathways, providing insights into their potential as therapeutic agents.
- Toxicity Assessments : Toxicological evaluations revealed a favorable safety profile for certain derivatives, although further studies are required to fully understand the implications of long-term exposure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
